
4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- is a chemical compound with the molecular formula C9H18O2Si and a molecular weight of 186.326 g/mol . This compound is characterized by the presence of a cyclohexene ring with two hydroxyl groups at positions 1 and 2, and a trimethylsilyl group at position 3. The stereochemistry of the compound is defined by the (1S,2S,3S) configuration .
Preparation Methods
The synthesis of 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with a silylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylating agent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as its hydroxyl groups can serve as substrates for various enzymes.
Mechanism of Action
The mechanism by which 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and trimethylsilyl groups, which can participate in various transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- include:
Cyclohexene-1,2-diol: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Cyclohexane-1,2-diol: Saturated analog with different chemical properties and reactivity.
Trimethylsilyl derivatives of other diols: These compounds have similar silyl groups but different ring structures or substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4-Cyclohexene-1,2-diol, 3-(trimethylsilyl)-, (1S,2S,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and trimethylsilyl groups, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
256942-83-3 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(1S,2S,3S)-3-trimethylsilylcyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C9H18O2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4,6-11H,5H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
MJPAEZSCKKZRBA-CIUDSAMLSA-N |
Isomeric SMILES |
C[Si](C)(C)[C@H]1C=CC[C@@H]([C@@H]1O)O |
Canonical SMILES |
C[Si](C)(C)C1C=CCC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
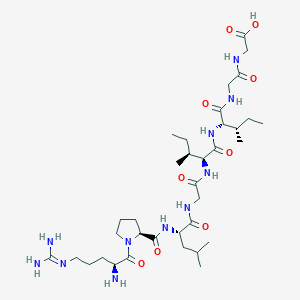
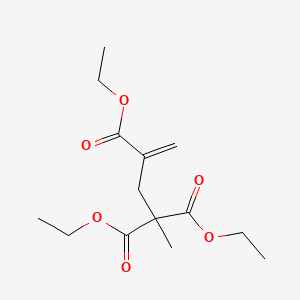
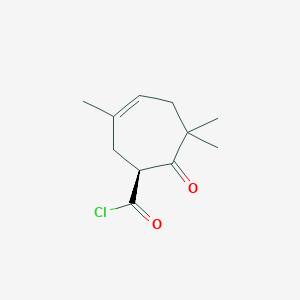

![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
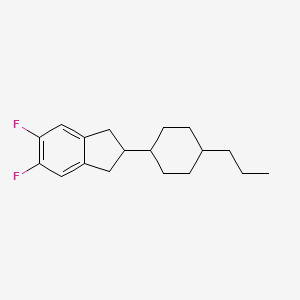
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
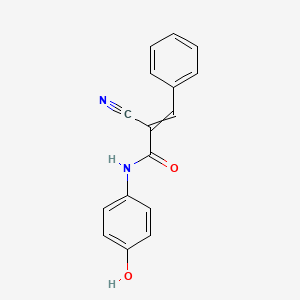
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
